1,2-Di(decan-2-yl)naphthalene
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Overview
Description
1,2-Di(decan-2-yl)naphthalene is an organic compound with the molecular formula C₃₀H₄₈. It is a derivative of naphthalene, where two decan-2-yl groups are attached to the 1 and 2 positions of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di(decan-2-yl)naphthalene can be synthesized through a series of organic reactions. One common method involves the Friedel-Crafts alkylation of naphthalene with decan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Di(decan-2-yl)naphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
1,2-Di(decan-2-yl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Di(decan-2-yl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes and proteins, leading to alterations in cellular signaling and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxynaphthalene: A naphthalene derivative with hydroxyl groups at the 1 and 2 positions, known for its role in the naphthalene catabolic pathway.
Naphthalene diimide: A compound with imide groups, widely studied for its electronic properties and applications in organic electronics.
Uniqueness
1,2-Di(decan-2-yl)naphthalene is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of specialized organic compounds and the development of advanced materials .
Properties
CAS No. |
104063-27-6 |
---|---|
Molecular Formula |
C30H48 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
1,2-di(decan-2-yl)naphthalene |
InChI |
InChI=1S/C30H48/c1-5-7-9-11-13-15-19-25(3)28-24-23-27-21-17-18-22-29(27)30(28)26(4)20-16-14-12-10-8-6-2/h17-18,21-26H,5-16,19-20H2,1-4H3 |
InChI Key |
ZBWNPINRVSBCHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)C1=C(C2=CC=CC=C2C=C1)C(C)CCCCCCCC |
Origin of Product |
United States |
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